3,4-Difluorophenylmagnesium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Applications in Organic Synthesis

- Formation of Carbon-Carbon Bonds: 3,4-DFPBM reacts with various carbonyl compounds (aldehydes, ketones, esters) to form new carbon-carbon bonds. This reaction allows researchers to introduce the 3,4-difluorophenyl group into a diverse range of organic molecules [].

- Synthesis of Fluorinated Compounds: The presence of fluorine atoms in 3,4-DFPBM makes it useful for incorporating fluorine into organic molecules. Fluorine can alter properties like metabolic stability, lipophilicity (fat solubility), and binding affinity to biological targets [].

Research Areas Utilizing 3,4-Difluorophenylmagnesium bromide

- Medicinal Chemistry: 3,4-DFPBM finds application in the synthesis of novel drug candidates. The introduction of the 3,4-difluorophenyl group can improve the potency, selectivity, and pharmacokinetic properties of potential drugs [].

- Material Science: 3,4-DFPBM can be used to create new functional materials with specific properties. For instance, fluorinated polymers derived from 3,4-DFPBM may exhibit enhanced thermal stability or unique electrical properties [].

- Agrochemical Research: The introduction of the 3,4-difluorophenyl group can modify the biological activity of molecules, making 3,4-DFPBM a potential tool for developing new herbicides or insecticides [].

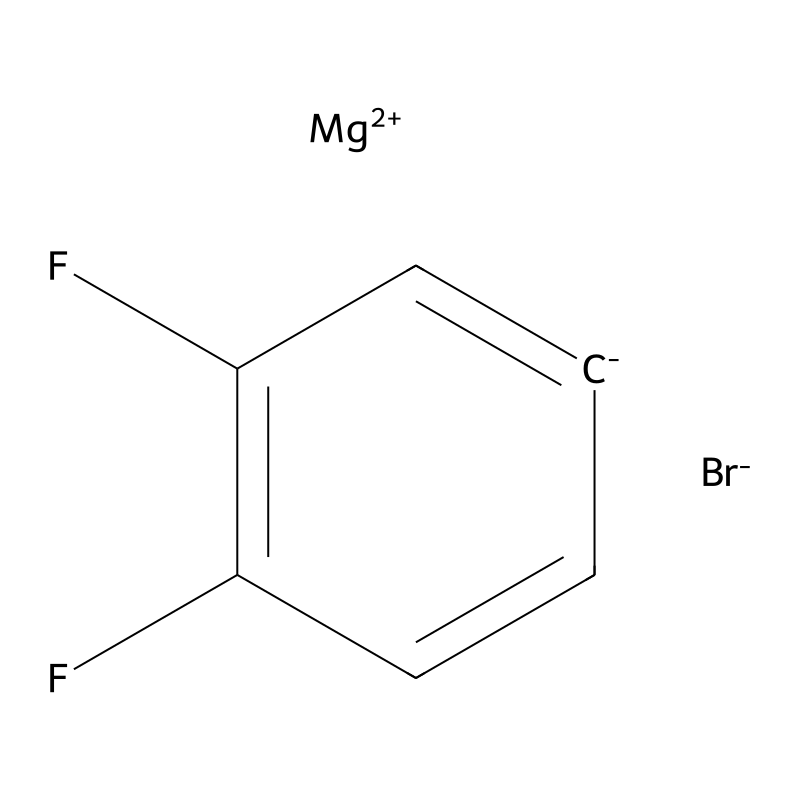

3,4-Difluorophenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. Its molecular formula is CHBrFMg, and it features a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions. This compound is typically used in organic synthesis due to its nucleophilic properties, which allow it to react with various electrophiles to form carbon-carbon bonds.

- Nucleophilic Addition: It can react with carbonyl compounds (like aldehydes and ketones) to form alcohols after hydrolysis.

- Formation of Boronic Acids: It is utilized in the synthesis of 3,4-difluorophenylboronic acid, which is important in cross-coupling reactions such as Suzuki coupling .

- Synthesis of Hydroxybupropion Analogs: The compound is involved in synthesizing biologically relevant compounds, including analogs used for smoking cessation therapies .

The synthesis of 3,4-difluorophenylmagnesium bromide typically involves the following steps:

- Preparation of the Grignard Reagent: This is achieved by reacting 3,4-difluorobromobenzene with magnesium metal in an anhydrous ether solvent (such as tetrahydrofuran or diethyl ether).

- Control of Reaction Conditions: The reaction must be conducted under inert atmosphere conditions to prevent moisture from interfering with the Grignard formation.

The general reaction can be represented as follows:

3,4-Difluorophenylmagnesium bromide has several important applications:

- Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds.

- Pharmaceutical Development: Its derivatives are used in the development of drugs for treating mental health disorders and other conditions.

- Material Science: The compound can also be employed in the synthesis of advanced materials through polymerization reactions.

Several compounds exhibit similarities to 3,4-difluorophenylmagnesium bromide due to their structural features or functional properties. Below is a comparison with some related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,4-Difluorophenylmagnesium bromide | CHBrFMg | Similar fluorination pattern but different substitution |

| Phenylmagnesium bromide | CHMgBr | Lacks fluorine substituents; broader reactivity |

| 3-Fluorophenylmagnesium bromide | CHFMgBr | Only one fluorine substitution; different reactivity profile |

Uniqueness

The uniqueness of 3,4-difluorophenylmagnesium bromide lies in its specific fluorination pattern at positions three and four on the phenyl ring. This configuration significantly influences its reactivity and the types of products that can be synthesized from it compared to other similar compounds. The presence of two fluorine atoms enhances its nucleophilicity and stability as a Grignard reagent.

The discovery of Grignard reagents fundamentally transformed organic synthesis, establishing one of the most important classes of organometallic compounds in chemistry. Victor Grignard's groundbreaking work at the University of Lyon in France in 1900 introduced a revolutionary method for carbon-carbon bond formation that would become indispensable to synthetic chemists worldwide. Grignard's initial discovery emerged from his collaboration with Philippe Barbier, who was investigating the preparation of tertiary alcohols from organozinc compounds and ketones. When Barbier suggested replacing zinc with the more reactive magnesium metal, Grignard recognized the potential and developed the methodology that would define his scientific legacy.

The historical significance of this discovery was immediately recognized by the scientific community, leading to Grignard's Nobel Prize in Chemistry in 1912, shared with Paul Sabatier. The Nobel Committee honored Grignard "for the discovery of the so-called Grignard reagent, which in recent years has greatly advanced the progress of organic chemistry". This recognition came remarkably early, occurring just twelve years after the initial discovery, reflecting the profound impact these reagents had on synthetic methodology.

During the past century, Grignard reagents have maintained their position as among the most widely used organometallic reagents in organic synthesis. Their popularity stems from their ease of preparation in ethereal solutions, typically using diethyl ether or tetrahydrofuran, through the straightforward reaction of organic halides with metallic magnesium. The stability of these compounds in appropriate solvents, combined with their high reactivity toward electrophilic centers, has made them invaluable tools for synthetic chemists across diverse applications.

The evolution of Grignard chemistry has been marked by continuous innovation and expansion of scope. Early work focused primarily on simple alkyl and aryl halides, but advances in methodology have extended the reaction scope to increasingly challenging substrates. The development of specialized magnesium sources, such as finely divided Rieke magnesium powder, has enabled the preparation of Grignard reagents from previously unreactive substrates, including those containing carbon-fluorine bonds. This technological advancement has been particularly significant for the development of fluorinated Grignard reagents, which present unique synthetic challenges due to the strength and inertness of carbon-fluorine bonds.

Structural Uniqueness of 3,4-Difluorophenylmagnesium Bromide

3,4-Difluorophenylmagnesium bromide exhibits distinctive structural characteristics that differentiate it from conventional Grignard reagents and contribute to its specialized synthetic utility. The compound possesses the molecular formula C₆H₃BrF₂Mg and a molecular weight of 217.29 grams per mole. The Chemical Abstracts Service registry number 90897-92-0 uniquely identifies this specific difluorinated aryl Grignard reagent in chemical databases and literature.

The structural architecture of 3,4-difluorophenylmagnesium bromide features a benzene ring substituted with fluorine atoms at the 3 and 4 positions relative to the carbon atom bearing the magnesium-bromide functionality. This substitution pattern creates a unique electronic environment that significantly influences the compound's reactivity and synthetic applications. The presence of two fluorine substituents introduces substantial electronegativity and electron-withdrawing character to the aromatic system, modifying the electron density distribution around the reactive magnesium center.

The fluorine substituents in the 3,4-positions create an asymmetric substitution pattern that distinguishes this reagent from other difluorinated phenylmagnesium compounds. The International Union of Pure and Applied Chemistry name for this compound is magnesium;1,2-difluorobenzene-5-ide;bromide, reflecting the formal charge distribution in the organometallic structure. The InChI key WZHAVYGMKGPNFN-UHFFFAOYSA-M provides a standardized representation of the molecular structure for computational and database applications.

Like other Grignard reagents, 3,4-difluorophenylmagnesium bromide exists in solution as a complex with ether molecules coordinated to the magnesium center. The compound is typically supplied and used as a 0.5 molar solution in tetrahydrofuran or 2-methyltetrahydrofuran, reflecting the necessity of coordinating solvents for stability and reactivity. The ether coordination stabilizes the highly polar carbon-magnesium bond while maintaining the nucleophilic character essential for synthetic transformations.

The electronic properties imparted by the difluoro substitution pattern significantly influence the reactivity profile of this Grignard reagent. The electron-withdrawing nature of the fluorine atoms reduces the electron density on the aromatic ring while simultaneously affecting the polarization of the carbon-magnesium bond. This electronic modification can enhance the selectivity and control in subsequent synthetic transformations, making the reagent particularly valuable for specialized applications requiring precise reactivity tuning.

Role in Modern Organometallic Chemistry

3,4-Difluorophenylmagnesium bromide occupies a significant position in contemporary organometallic chemistry, serving as both a versatile synthetic intermediate and a representative example of the sophisticated reagents available to modern practitioners. The compound's role extends across multiple domains of chemical synthesis, from fundamental research applications to advanced pharmaceutical development, demonstrating the continuing evolution and relevance of Grignard chemistry in twenty-first-century science.

In pharmaceutical synthesis, 3,4-difluorophenylmagnesium bromide serves as a crucial building block for the preparation of 3,4-difluorophenylboronic acid, which represents a key intermediate in the synthesis of norepinephrine transporter selective molecules. This application highlights the compound's importance in neurochemical research and pharmaceutical development, where the precise incorporation of fluorinated aromatic systems can dramatically influence biological activity and pharmacological properties. The ability to introduce difluorinated aromatic moieties through Grignard methodology provides synthetic chemists with powerful tools for structure-activity relationship studies and drug optimization programs.

The compound also plays an important role in the synthesis of trimethoxybenzophenone-derived tubulin polymerization inhibitors, representing another significant pharmaceutical application. Tubulin polymerization inhibitors constitute an important class of anticancer agents, and the incorporation of fluorinated aromatic systems through specialized Grignard reagents like 3,4-difluorophenylmagnesium bromide enables the development of compounds with enhanced potency and selectivity. This application demonstrates how modern organometallic chemistry contributes directly to therapeutic innovation and drug discovery efforts.

Advanced applications include the compound's use in synthetic routes toward diarylketoxime derivatives functioning as potent melanin-concentrating hormone-1 receptor antagonists. These compounds represent potential therapeutic targets for metabolic disorders and obesity, illustrating how specialized Grignard reagents enable access to complex molecular architectures required for contemporary drug development. The precise control of molecular structure afforded by organometallic methodology proves essential for achieving the specificity and potency required in modern pharmaceutical applications.

The synthesis of biologically important hydroxybupropion analogs represents another significant application area for 3,4-difluorophenylmagnesium bromide. Hydroxybupropion analogs are investigated for smoking cessation applications, and the incorporation of difluorinated aromatic systems through Grignard methodology enables systematic exploration of structure-activity relationships in this therapeutically important compound class. This application demonstrates the continuing relevance of classical organometallic chemistry in addressing contemporary public health challenges.

From a broader perspective, 3,4-difluorophenylmagnesium bromide exemplifies the sophisticated reagents available to modern synthetic chemists and the continuing innovation within organometallic chemistry. The compound represents an evolution from the simple alkyl and aryl Grignard reagents of the early twentieth century to the highly specialized, application-specific reagents developed for contemporary synthesis challenges. This evolution reflects both the maturation of organometallic chemistry as a discipline and its continuing adaptation to meet the demands of modern pharmaceutical and materials science applications.